molecular formula C12H13ClO5 B12588395 Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate CAS No. 647855-57-0

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

Cat. No.: B12588395
CAS No.: 647855-57-0
M. Wt: 272.68 g/mol
InChI Key: LCAKRWKLHXVSRF-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is a high-purity chemical reagent designed for research and development applications. This benzoate ester derivative features a reactive chloroacetyl group, making it a valuable synthetic intermediate for constructing more complex molecules. Its structural motifs, including the dimethoxybenzene backbone, are commonly explored in medicinal chemistry for the synthesis of compound libraries aimed at discovering new bioactive agents . Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets . The reactive 2-chloro-2-oxoethyl side chain allows for further functionalization, facilitating its use in the development of potential enzyme inhibitors or as a precursor for novel chemical entities. As with all compounds of this nature, it is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all materials in accordance with laboratory best practices.

Properties

CAS No.

647855-57-0

Molecular Formula

C12H13ClO5

Molecular Weight

272.68 g/mol

IUPAC Name

methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

InChI

InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3

InChI Key

LCAKRWKLHXVSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate can be achieved through several methodologies, primarily involving esterification and substitution reactions. The following sections detail the most prominent methods.

Esterification Method

3.1 General Procedure

The primary method for synthesizing this compound involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst.

3.2 Reaction Conditions

  • Reagents :

    • 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid
    • Methanol
    • Sulfuric acid (as a catalyst)
  • Procedure :

    • Mix the acid and methanol in a round-bottom flask.
    • Add sulfuric acid and reflux the mixture for several hours.
    • After completion, neutralize the reaction mixture and extract the product using an organic solvent.

3.3 Yields

Typical yields for this method range from 60% to 85%, depending on reaction conditions and purification techniques used.

Substitution Reactions

4.1 Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

4.2 Common Nucleophiles

  • Amines
  • Thiols
  • Alcohols

4.3 Reaction Conditions

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure :

    • Dissolve this compound in the solvent.
    • Add the nucleophile and base (e.g., sodium azide or potassium thiocyanate).
    • Stir at elevated temperatures until the reaction is complete.

4.4 Yields

Yields for substitution reactions typically vary from 50% to 75%, influenced by factors such as temperature and solvent choice.

Oxidation and Reduction Reactions

5.1 Oxidation of Methoxy Groups

The methoxy groups in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

5.2 Reducing Ester Groups

The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Comparative Analysis of Synthetic Methods

Method Reaction Type Typical Yield Comments
Esterification Direct esterification 60% - 85% Simple procedure; requires purification
Nucleophilic Substitution Substitution reaction 50% - 75% Versatile; allows for functional group variation
Oxidation Oxidation of methoxy Variable Useful for further functionalization
Reduction Reduction of ester High Effective for producing alcohols

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.

    Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.

    Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis begins with readily available benzoic acid derivatives.
  • Functionalization : Introduction of chloro and oxoethyl groups through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Preliminary studies indicate that methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate exhibits significant biological activity, particularly antimicrobial properties. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications

  • Antibacterial Agents : Research suggests that the compound may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.
  • Drug Development : Its unique structure could serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other benzoate derivatives, which can provide insights into its reactivity and biological interactions. Below is a comparative analysis highlighting key features:

Compound NameStructure FeaturesUnique Aspects
Methyl 4-methoxybenzoateSimilar benzoate structureLacks chloro and oxoethyl groups
Methyl 3-(2-bromo-2-oxoethyl)-4,5-dimethoxybenzoateBromine instead of chlorineMay exhibit different reactivity due to bromine's larger size
Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoateHydroxy group instead of chloroPotentially different biological activity due to hydroxyl presence

Case Studies

  • Antimicrobial Activity Study : A study conducted on the antibacterial effects of this compound demonstrated its effectiveness against several bacterial strains. The mechanism of action was linked to disruption of bacterial cell wall synthesis.
  • Pharmacokinetic Profiling : Research evaluating the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in vivo, suggesting its viability as an oral medication.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
Methyl 3,4-dimethoxybenzoate Methoxy (3,4) 196.19 Catalytic oxidation studies, lignin depolymerization
Methyl 2-amino-4,5-dimethoxybenzoate Amino (2), Methoxy (4,5) 211.21 Precursor for imidazoquinazoline derivatives
Methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate Furoylamino (2), Methoxy (4,5) 301.72 Anti-inflammatory activity (45.4% inhibition vs. carrageenan-induced edema)
Methyl 3-(pyridin-2-yl)propiolate Pyridinylpropiolate (3) 191.17 Specialty chemical applications

Key Observations :

  • Substituent Position and Reactivity : The 3-position substituent (e.g., chloro-oxoethyl vs. pyridinylpropiolate) significantly influences reactivity. For example, the 2-chloro-2-oxoethyl group enhances electrophilicity, facilitating nucleophilic substitutions in synthetic pathways .
  • Biological Activity: The anti-inflammatory potency of methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate (45.4% inhibition) surpasses ibuprofen, highlighting the role of bulky substituents in enhancing bioactivity .

Physicochemical Properties

  • Molecular Weight and Solubility : The chloro-oxoethyl group in the target compound increases molecular weight (~270–300 g/mol estimated) compared to simpler analogs like methyl 3,4-dimethoxybenzoate (196.19 g/mol), likely reducing aqueous solubility but enhancing lipophilicity .
  • Crystallography: Structural analogs such as methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate exhibit non-planar aromatic rings (dihedral angle: 26.20°), a feature critical for crystal packing and stability .

Biological Activity

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and possibly anticancer properties. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate backbone with two methoxy groups and a chloro-oxoethyl substituent. Its molecular formula is C12H13ClO5C_{12}H_{13}ClO_5 with a molecular weight of approximately 272.68 g/mol.

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. The compound's mechanism of action is believed to involve interactions with bacterial enzymes and receptors, potentially disrupting critical biological pathways.

Table 1: Antibacterial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.020 mg/mL0.040 mg/mL
Bacillus cereus0.010 mg/mL0.020 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

These results suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against tested strains .

The biological activity of this compound is hypothesized to be linked to its ability to modulate enzyme activity and influence metabolic pathways within microbial cells. The presence of the chloro and methoxy groups may enhance its interaction with biological targets.

Case Study: Interaction with Enzymes

A study investigating the interaction between this compound and bacterial enzymes revealed that it inhibits the enzyme MurB, which is crucial for bacterial cell wall synthesis. This inhibition leads to compromised bacterial integrity and eventual cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity.

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 4-methoxybenzoateSimilar benzoate structureLacks chloro and oxoethyl groups
Methyl 3-(2-bromo-2-oxoethyl)-4,5-dimethoxybenzoateBromine instead of chlorineMay exhibit different reactivity
Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoateHydroxy group instead of chloroPotentially different biological activity

This table illustrates how variations in substituents can influence the biological activity of similar compounds, highlighting the unique profile of this compound.

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